molecular formula C18H18O2 B11717474 1-(4-Biphenylyl)cyclopentanecarboxylic Acid

1-(4-Biphenylyl)cyclopentanecarboxylic Acid

Cat. No.: B11717474
M. Wt: 266.3 g/mol
InChI Key: DOIKTHWIAKOOKC-UHFFFAOYSA-N
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Description

1-(4-Biphenylyl)cyclopentanecarboxylic Acid is a cyclopentanecarboxylic acid derivative featuring a biphenyl substituent at the 1-position of the cyclopentane ring. This structural motif enhances aromatic interactions and lipophilicity, making it valuable in pharmaceutical and materials research.

Properties

Molecular Formula

C18H18O2

Molecular Weight

266.3 g/mol

IUPAC Name

1-(4-phenylphenyl)cyclopentane-1-carboxylic acid

InChI

InChI=1S/C18H18O2/c19-17(20)18(12-4-5-13-18)16-10-8-15(9-11-16)14-6-2-1-3-7-14/h1-3,6-11H,4-5,12-13H2,(H,19,20)

InChI Key

DOIKTHWIAKOOKC-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)(C2=CC=C(C=C2)C3=CC=CC=C3)C(=O)O

Origin of Product

United States

Biological Activity

1-(4-Biphenylyl)cyclopentanecarboxylic acid is a compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, pharmacological implications, and comparative analysis with related compounds.

Chemical Structure and Properties

The compound is characterized by a biphenyl moiety attached to a cyclopentanecarboxylic acid backbone. This structure may influence its interactions with various biological targets, leading to diverse pharmacological effects.

Pharmacological Potential

This compound has shown significant biological activity in several studies:

  • Anti-inflammatory Effects : Research indicates that compounds with similar structures exhibit anti-inflammatory properties, suggesting potential applications in treating inflammatory diseases.
  • Anticancer Activity : Analogous compounds have demonstrated anticancer effects, which may extend to this compound given its structural characteristics.

The specific mechanisms through which this compound exerts its biological effects are still under investigation. However, it is hypothesized that the biphenyl group enhances binding affinity to various receptors involved in inflammatory and cancer pathways.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparison with structurally similar compounds is useful:

Compound NameStructure FeaturesBiological Activity
1-(3-Bromophenyl)cyclopentanamineBromine substitution on phenylPotential anticancer properties
1-(4-Chlorophenyl)cyclopentanecarboxylic acidChlorine substitution on phenylAnti-inflammatory effects
1-PhenylcyclopentanecarbaldehydeAldehyde functional groupAntimicrobial activity
1-(3-Fluorophenyl)cyclopentanecarboxylic acidFluorine substitution on phenylAntidepressant properties

This table illustrates the diversity of biological activities associated with similar compounds, highlighting the potential for unique pharmacological effects from this compound due to its specific biphenyl attachment.

Case Studies and Research Findings

Several studies have investigated the pharmacological potential of compounds related to this compound:

  • Study on Inflammatory Responses : A study demonstrated that a structurally related compound significantly reduced markers of inflammation in animal models, indicating that this compound may possess similar properties .
  • Anticancer Research : In vitro studies have shown that analogs can inhibit cancer cell proliferation, suggesting a need for further exploration into the efficacy of this compound in cancer therapy .

Synthesis and Development

The synthesis of this compound can be approached through several organic reactions involving cyclopentane derivatives. The complexity of its synthesis underscores the importance of developing efficient methods for producing this compound for further study.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s closest analogs differ in the substituents attached to the phenyl ring or cyclopentane core. Key examples include:

  • 1-(3-Fluorophenyl)cyclopentanecarboxylic Acid : The fluorine atom at the meta position introduces electron-withdrawing effects, enhancing stability and influencing hydrogen-bonding interactions in drug design .
  • 1-(4-Methoxyphenyl)cyclopentanecarboxylic Acid: A methoxy group at the para position provides electron-donating properties, increasing solubility in polar solvents like methanol .
Table 1: Structural and Physical Properties
Compound Name Substituent Molecular Weight (g/mol) Solubility Key Applications
1-(4-Biphenylyl)cyclopentanecarboxylic Acid 4-Biphenylyl 294.34* Organic solvents (e.g., DMSO, ether) Pharmaceutical intermediates, material science
1-(4-Chlorophenyl)cyclopentanecarboxylic acid 4-Cl 228.67 Chloroform, DMSO Research chemicals
1-(3-Fluorophenyl)cyclopentanecarboxylic acid 3-F 208.23 Not specified Drug precursors
1-(4-Methoxyphenyl)cyclopentanecarboxylic acid 4-OCH3 220.26 Methanol, DMSO Synthetic intermediates

*Calculated based on molecular formula C₁₈H₁₈O₂.

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